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N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide

Toxicology Risk Assessment Metabolite Safety

N-(2-Chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide (CAS 171569-37-2), also designated as Clomazone Metabolite FMC 65317 or CLZ-M01, is the primary ring-open hydrolytic metabolite of the isoxazolidinone herbicide clomazone (CAS 81777-89-1). Its molecular formula is C₁₂H₁₆ClNO₂ with a molecular weight of 241.71 g/mol.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 171569-37-2
Cat. No. B1398035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide
CAS171569-37-2
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(=O)NCC1=CC=CC=C1Cl
InChIInChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16)
InChIKeyTWJXCDFCKPEPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide (CAS 171569-37-2): Procurement-Relevant Identity and Regulatory Context


N-(2-Chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide (CAS 171569-37-2), also designated as Clomazone Metabolite FMC 65317 or CLZ-M01, is the primary ring-open hydrolytic metabolite of the isoxazolidinone herbicide clomazone (CAS 81777-89-1) [1]. Its molecular formula is C₁₂H₁₆ClNO₂ with a molecular weight of 241.71 g/mol . Unlike the parent herbicide, which acts as a carotenoid biosynthesis inhibitor (HRAC/WSSA Group 13), FMC 65317 lacks herbicidal activity and is classified solely as an environmental transformation product [2]. It is formally listed in the EU pesticide residue definition for risk assessment and is routinely monitored in soil, surface water, sediment, and groundwater compartments [3]. The compound is predominantly sourced as an analytical reference standard for environmental fate studies, residue monitoring, and regulatory compliance testing under ISO 17034 certification frameworks [4].

Why Clomazone Cannot Substitute for N-(2-Chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide in Residue Analysis and Environmental Monitoring


Although FMC 65317 is structurally derived from clomazone through hydrolytic ring-opening of the isoxazolidinone moiety, the two compounds are not analytically, toxicologically, or environmentally interchangeable. Clomazone (m/z 240 → 125) and FMC 65317 (m/z 242 → 125) exhibit distinct LC-MS/MS transitions, requiring separate calibration standards for accurate quantification in multi-residue methods [1]. Toxicologically, the parent herbicide carries a mammalian acute oral LD₅₀ of 754 mg/kg (EU regulatory value) and is classified as a reproduction/developmental toxin, whereas FMC 65317 exhibits an oral LD₅₀ > 5,000 mg/kg and is negative in the Ames mutagenicity assay [2]. Environmentally, the metabolite degrades approximately 11-fold faster in aerobic soil (DT₅₀ = 2.0 days) compared to clomazone (DT₅₀ = 22.6 days), fundamentally altering exposure assessment outcomes [3]. These divergences mean that using clomazone reference material to quantify FMC 65317, or relying on clomazone toxicological endpoints to assess metabolite risk, will yield quantitatively incorrect results that are indefensible under GLP or ISO 17025 quality systems.

Quantitative Comparator-Based Evidence for Prioritizing N-(2-Chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide


Acute Oral Mammalian Toxicity: FMC 65317 vs. Parent Clomazone – A >6.6-Fold Differential

FMC 65317 exhibits substantially lower acute oral mammalian toxicity compared to its parent herbicide clomazone. The EU regulatory dossier reports an oral LD₅₀ > 5,000 mg/kg bw for FMC 65317, whereas the verified EU endpoint for clomazone is an acute oral LD₅₀ of 754 mg/kg [1]. This represents at minimum a 6.6-fold safety margin for the metabolite. Furthermore, FMC 65317 tested negative in the Ames mutagenicity assay, while clomazone carries a regulatory classification as a reproduction/developmental toxin [1]. In contrast, the structurally related metabolite 2-chlorobenzyl alcohol (FMC 61569) shares similar low acute toxicity (LD₅₀ > 5,000 mg/kg) but lacks the comprehensive genotoxicity coverage that FMC 65317 has accumulated through the EU renewal process [2].

Toxicology Risk Assessment Metabolite Safety

Aerobic Soil Degradation Half-Life: FMC 65317 Degrades >11-Fold Faster Than Clomazone

FMC 65317 is classified as non-persistent in aerobic soil, with a regulatory-verified laboratory DT₅₀ (typical) of 2.0 days at 20 °C (range 1.7–2.3 days; DT₉₀ range 5.7–7.5 days across 3 soils) [1]. This is approximately 11.3-fold shorter than the parent clomazone, which has a verified laboratory DT₅₀ of 22.6 days at 20 °C (normalised range 6.3–145.7 days across 28 soils; field DT₅₀ range 9.3–195 days) [2]. Under anaerobic conditions (flooded rice soil), ring-open clomazone (FMC 65317) accumulated to 67.4% of applied radioactivity at 38 days, confirming it as the major degradation product under those redox conditions [3]. The very short aerobic DT₅₀ of FMC 65317 is the primary reason its predicted environmental concentration in groundwater (PECgw) does not exceed the 0.01 µg/L threshold, leading EFSA to remove the data gap for this metabolite in the 2025 renewal conclusion [4].

Environmental Fate Soil Persistence Groundwater Exposure

Hydrophilicity and Bioaccumulation Potential: Log P 1.8 vs. Clomazone Log P 2.58

FMC 65317 has a measured octanol-water partition coefficient (log P) of 1.8 at pH 7 and 20 °C, compared to clomazone's log P of 2.58 [1]. This 0.78 log-unit difference corresponds to an approximately 6-fold lower lipophilicity for the metabolite, indicating reduced bioaccumulation potential and greater mobility in aqueous environmental compartments. This is consistent with FMC 65317's higher water solubility (1,239 mg/L at 20 °C) compared to clomazone (1,212 mg/L) [2], and its Koc value of 29.4, which classifies it as mobile in soil (Kd 0.7, range 0.6–0.86) [3]. By contrast, 2-chlorobenzyl alcohol, another major clomazone metabolite, has a log P of 1.63–1.77 and estimated water solubility of 8,137 mg/L at 25 °C, making it even more water-soluble than FMC 65317 but produced via a different metabolic route (complete isoxazolidinone ring removal) and therefore representing a distinct transformation endpoint .

Physicochemical Properties Environmental Partitioning Leaching Risk

Distinct MS/MS Transition Enables Unambiguous Quantification Independent of Clomazone in Multi-Residue LC-MS/MS Methods

In LC-MS/MS-based environmental monitoring, FMC 65317 produces a characteristic precursor-to-product ion transition of m/z 242 → 125, which is distinct from clomazone (m/z 240 → 125), 5-hydroxyclomazone (m/z 256 → 125), and aromatic hydroxyclomazone (m/z 256 → 141) [1]. This +2 Da mass shift relative to clomazone arises from the hydrolytic ring-opening of the isoxazolidinone, which adds one oxygen and two hydrogen atoms to the molecular framework. This unambiguous mass difference eliminates chromatographic co-elution ambiguity and allows for simultaneous, interference-free quantification of parent and metabolite within a single analytical run [2]. In validated QuEChERS-LC-MS/MS methods for soybean matrices, clomazone and its metabolites are routinely quantified at limits of quantification (LOQ) of 0.01 mg/kg, demonstrating comparable sensitivity for the metabolite standard [3]. Other metabolites such as 2-chlorobenzyl alcohol (MW 142.58) exhibit entirely different mass spectral characteristics (m/z 143 → 107 or similar), requiring separate acquisition parameters and precluding any risk of channel crosstalk with FMC 65317 .

Analytical Chemistry LC-MS/MS Residue Monitoring

Regulatory Groundwater Relevance: FMC 65317 Excluded from Further Assessment (PECgw < 0.01 µg/L) Unlike Clomazone and CLZ-M03

Under the EU regulatory framework for plant protection products (Regulation (EC) No 1107/2009), groundwater metabolites with predicted environmental concentrations (PECgw) exceeding 0.1 µg/L trigger human health relevance assessments. In the 2025 EFSA peer-reviewed conclusion for clomazone renewal, FMC 65317 (CLZ-M01) was explicitly assessed: its PECgw does not exceed 0.01 µg/L, a concentration 10-fold below the Tier 1 threshold [1]. Consequently, EFSA removed the data gap for CLZ-M01 from Section 9.1, confirming that no further groundwater studies are required [2]. This stands in direct contrast to clomazone itself, which requires full groundwater assessment under Step 2-5 of the European Commission groundwater metabolite relevance guidance [3]. Another metabolite, 2-chlorobenzoic acid (CLZ-M03, FMC 14791), has insufficient experimental toxicology data and retains a regulatory data gap, making FMC 65317 unique among the clomazone groundwater metabolites in having a closed regulatory assessment [4]. In the US EPA context, the estimated drinking water concentrations (EDWCs) of clomazone plus FMC 65317 for chronic non-cancer assessment are 550 ppb (surface water) and 77.4 ppb (ground water) [5].

Regulatory Compliance Groundwater Risk Assessment EU 1107/2009

High-Value Application Scenarios for N-(2-Chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide (FMC 65317) Based on Quantitative Evidence


Groundwater Exposure Modeling and Regulatory Risk Assessment Under EU 1107/2009

FMC 65317 is the optimal metabolite reference standard for groundwater PECgw modeling studies. Because EFSA has confirmed its PECgw remains below 0.01 µg/L and removed the associated data gap, analytical laboratories can use the certified reference standard to demonstrate that measured or predicted groundwater concentrations fall within the acceptable regulatory envelope without triggering additional Tier 2 or Tier 3 assessment requirements [1]. This creates a streamlined compliance pathway not available for metabolites such as CLZ-M03 (FMC 14791), which still carries open data gaps necessitating additional toxicological studies [2].

Environmental Fate and Dissipation Kinetics Studies in Rice and Soybean Agroecosystems

In flooded rice field dissipation studies, FMC 65317 accumulates as the dominant transformation product, reaching 67.4% of applied clomazone under anaerobic conditions within 38 days, while the parent degrades with a half-life of 7.9 days [1]. Its extremely short aerobic soil DT₅₀ (2.0 days) and high water solubility (1,239 mg/L) make it the critical analyte for quantifying the rapid aqueous-phase dissipation pathway [2]. For soybean ecosystem studies utilizing validated QuEChERS-LC-MS/MS methods, FMC 65317 reference material enables simultaneous quantification alongside clomazone at LOQs of 0.01 mg/kg, supporting dietary exposure risk assessments conducted under good agricultural practices (GAP) [3].

Multi-Residue LC-MS/MS Method Development and ISO 17025 Accreditation

FMC 65317's unique MRM transition (m/z 242 → 125) is chromatographically and mass-spectrometrically distinct from clomazone (m/z 240 → 125) and all hydroxylated metabolites (m/z 256 → 125/141) [1]. Analytical laboratories seeking ISO 17025 accreditation for pesticide residue testing in food and environmental matrices must procure a dedicated FMC 65317 certified reference standard to establish method selectivity, linearity, accuracy, and precision for this specific analyte, as it cannot be substituted by calibration against clomazone due to differing ionization efficiency and retention behavior [2]. ISO 17034-certified reference materials are commercially available from accredited producers [3].

Metabolic Pathway Elucidation and Species-Specific Metabolism Studies

FMC 65317 is the product of hydrolytic N–C bond cleavage of the clomazone isoxazolidinone ring—a transformation distinct from hydroxylation pathways that yield 5-hydroxyclomazone, 3'-hydroxyclomazone, or hydroxymethylclomazone [1]. Its lower acute oral toxicity (LD₅₀ > 5,000 mg/kg) and negative Ames test, contrasted against the parent clomazone's moderate oral toxicity (LD₅₀ 754 mg/kg) and reproductive toxicity classification, provide a toxicologically meaningful endpoint for studies investigating the detoxification efficiency of clomazone metabolism in tolerant vs. susceptible plant species or microbial biodegradation systems [2].

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